N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenylsulfonyl group, an ethyl chain, and an oxalamide moiety linked to an m-tolyl group. Its complex structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(phenylsulfonyl)piperidine. This can be achieved by reacting piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
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Alkylation: : The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
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Oxalamide Formation: : The final step involves the reaction of the alkylated piperidine with m-tolyl isocyanate to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. The phenylsulfonyl group may interact with protein receptors, while the oxalamide moiety could facilitate binding to enzymes or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17-8-7-9-18(16-17)24-22(27)21(26)23-14-13-19-10-5-6-15-25(19)30(28,29)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUUCOBFGDJFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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